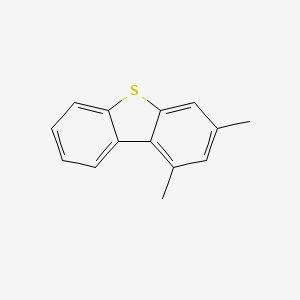

1,3-Dimethyldibenzothiophene

Description

Significance of Organosulfur Compounds in Chemical Sciences and Related Fields

Organosulfur compounds, which are organic compounds containing at least one carbon-sulfur bond, are integral to numerous areas of chemical and medicinal science. taylorandfrancis.comjmchemsci.com Their importance stems from their wide prevalence in nature and their diverse applications in industry. jmchemsci.combritannica.com In the biological realm, organosulfur compounds are fundamental components of life, found in essential amino acids like cysteine and methionine, which are the building blocks of proteins. wikipedia.org They are also present in vital molecules such as coenzyme A, biotin (B1667282) (vitamin B7), and thiamin (vitamin B1). britannica.com The disulfide bonds (R-S-S-R) formed from thiol groups (-SH) are crucial for stabilizing the three-dimensional structures of proteins. jmchemsci.comwikipedia.org

Beyond their biological roles, organosulfur compounds have significant applications in medicine and agriculture. taylorandfrancis.com Penicillin and sulfa drugs are well-known examples of life-saving antibiotics that contain sulfur. wikipedia.org Thioethers (R-S-R'), another class of organosulfur compounds, are found in numerous pharmaceuticals used to treat a wide range of diseases. taylorandfrancis.com In agriculture, organosulfur compounds are utilized in pesticides and herbicides. taylorandfrancis.com

The industrial relevance of organosulfur compounds is also vast. They are used in the production of dyes, food additives, and polymers like polysulfones, which are noted for their stability. britannica.com Polythiophenes are a class of organosulfur polymers that can conduct electricity, making them valuable in materials science. britannica.com However, the presence of organosulfur compounds, such as dibenzothiophenes, in fossil fuels like coal and petroleum presents a major challenge for the refining industry, which must remove them to prevent pollution and meet regulatory standards. wikipedia.orgmdpi.com In chemical synthesis, organosulfur reagents are widely used to create new and complex molecules. britannica.com

Role of Dimethyldibenzothiophenes as Model Substrates in Fundamental Research

Dibenzothiophenes and their alkylated derivatives, particularly dimethyldibenzothiophenes (DMDBTs), are key subjects of fundamental research, especially in the context of petroleum refining and environmental science. ontosight.ai Crude oil contains a significant amount of sulfur in the form of organosulfur compounds, which must be removed to produce clean-burning fuels like diesel. mdpi.comnih.gov The industrial process for this is called hydrodesulfurization (HDS). mdpi.comnih.gov

While simpler organosulfur compounds can be removed with relative ease, alkylated dibenzothiophenes are notoriously "refractory," meaning they are resistant to conventional HDS processes. wikipedia.org This resistance is primarily due to steric hindrance, where the alkyl groups (in this case, methyl groups) physically block the sulfur atom, preventing the catalyst from accessing and breaking the carbon-sulfur bonds. mdpi.comwikipedia.org

Because of this inherent difficulty in their removal, DMDBTs serve as ideal model substrates for studying the mechanisms of HDS and for developing new, more efficient catalysts. nih.govethz.ch Researchers use specific DMDBT isomers to probe how the position of the methyl groups affects the rate and pathway of desulfurization. jst.go.jp The most commonly studied isomer is 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), as the methyl groups in the 4 and 6 positions directly shield the sulfur atom, making it exceptionally recalcitrant. mdpi.comwikipedia.org By studying the HDS of these model compounds, scientists can gain insights into catalyst activity, selectivity, and the underlying reaction networks, which is crucial for designing the next generation of deep desulfurization technologies needed to meet stringent environmental regulations. squ.edu.omresearchgate.net

Scope and Rationale for Investigating 1,3-Dimethyldibenzothiophene

While 4,6-DMDBT is the most studied isomer due to its extreme resistance to HDS, investigating other isomers like 1,3-dimethyldibenzothiophene is crucial for developing a comprehensive understanding of the structure-reactivity relationships in HDS catalysis. The position of the methyl groups significantly influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity. ontosight.ai

The rationale for investigating 1,3-DMDBT lies in this comparative approach. Unlike the 4- and 6- positions, the methyl groups in the 1- and 3- positions are located on one of the benzene (B151609) rings further away from the sulfur atom. This results in a different steric profile compared to the heavily hindered 4,6-DMDBT. Studying the HDS of 1,3-DMDBT allows researchers to decouple the electronic effects of methyl group substitution from the severe steric hindrance observed in the 4,6-isomer.

This comparative analysis helps to build more accurate kinetic models and to understand the subtle electronic effects that methyl groups exert on the aromatic system, which can influence the adsorption of the molecule onto the catalyst surface and the subsequent C-S bond cleavage. jst.go.jp By comparing the reaction rates and product distributions from the HDS of 1,3-DMDBT with those of other isomers like 4,6-DMDBT and the parent dibenzothiophene (B1670422), a more complete picture of the catalytic process emerges. This knowledge is vital for the rational design of catalysts that can efficiently remove a wide range of refractory organosulfur compounds found in real-world fuel feedstocks. rsc.orgresearchgate.net

Properties of 1,3-Dimethyldibenzothiophene

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂S | nist.govnih.gov |

| Molecular Weight | 212.310 g/mol | nist.gov |

| IUPAC Name | 1,3-Dimethyldibenzothiophene | nist.gov |

| CAS Number | 31317-15-4 | chemicalbook.com |

| InChI Key | IPMMDFNYBNKMQS-UHFFFAOYSA-N | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMMDFNYBNKMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=CC=CC=C3SC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424042 | |

| Record name | 1,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31317-15-4 | |

| Record name | 1,3-Dimethyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31317-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyldibenzothiophene

Catalytic Transformations of Dimethyldibenzothiophenes

The catalytic conversion of dimethyldibenzothiophenes, particularly through hydrodesulfurization (HDS), is a cornerstone of clean fuel production. The position of methyl groups on the dibenzothiophene (B1670422) (DBT) core significantly influences the reaction pathways and rates.

Hydrodesulfurization (HDS) Reaction Networks

The HDS of dimethyldibenzothiophenes proceeds through complex reaction networks that primarily involve two competing pathways: direct desulfurization (DDS) and hydrogenation (HYD). ed.ac.ukresearchgate.netnih.gov

The two primary mechanistic pathways for the hydrodesulfurization of dibenzothiophene (DBT) and its alkyl-substituted derivatives are the direct desulfurization (DDS) and the hydrogenation (HYD) routes. ed.ac.ukresearchgate.netnih.gov

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the thiophenic ring without prior hydrogenation of the aromatic rings. ed.ac.ukdtu.dk For 1,3-dimethyldibenzothiophene, this would theoretically lead to the formation of 3,3'-dimethylbiphenyl. The DDS route is generally favored for sterically unhindered compounds like DBT itself. dtu.dkhep.com.cn This pathway is believed to occur via a "sigma" (σ) adsorption of the molecule on the catalyst surface, where the sulfur atom interacts directly with the active sites. ethz.ch

The Hydrogenation (HYD) pathway , on the other hand, involves the initial hydrogenation of one or both of the aromatic rings of the DBT molecule before the C-S bond is broken. ed.ac.ukdtu.dk This route typically produces intermediates such as tetrahydro- and hexahydro-dimethyldibenzothiophenes, which are then desulfurized to form products like dimethylcyclohexylbenzene or dimethylbicyclohexyl. nih.govdtu.dkethz.ch The HYD pathway is associated with a "pi" (π) or flat adsorption of the molecule onto the catalyst surface. researchgate.netethz.ch For sterically hindered molecules, such as those with methyl groups in the 4 and 6 positions, the HYD route becomes the dominant pathway as direct access to the sulfur atom is impeded. ed.ac.ukresearchgate.nethep.com.cn

The selectivity between the DDS and HYD pathways is influenced by several factors, including the catalyst type, reaction conditions (temperature and pressure), and the specific structure of the sulfur compound. nih.govhep.com.cn For instance, NiMo catalysts tend to favor the HYD pathway more than CoMo catalysts, especially for hindered molecules. nih.gov

The position of methyl groups on the dibenzothiophene (DBT) molecule has a profound impact on its hydrodesulfurization (HDS) reactivity and the preferred reaction pathway (regioselectivity). tue.nl

Studies have shown that methyl substitution at different positions affects the HDS rate differently. For instance, methyl groups at the 2 and 8 positions have a minimal effect on reactivity, and in some cases, can even slightly increase it. tue.nl Similarly, methyl groups at the 3 and 7 positions, as in 3,7-dimethyldibenzothiophene, also result in only a minor change in reactivity compared to unsubstituted DBT. tue.nl

However, the presence of methyl groups at the 4 and 6 positions, which are adjacent to the sulfur atom, significantly decreases the HDS reactivity. tue.nlresearchgate.net This is attributed to steric hindrance, which impedes the interaction of the sulfur atom with the active sites of the catalyst. hep.com.cnresearchgate.net For example, the HDS reaction rate of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) is generally an order of magnitude lower than that of DBT. hep.com.cn

This steric hindrance also dictates the regioselectivity of the HDS reaction. For unhindered or less hindered DBTs, the direct desulfurization (DDS) pathway, which involves direct cleavage of the C-S bond, is often dominant. hep.com.cn In contrast, for sterically hindered molecules like 4,6-DMDBT, the hydrogenation (HYD) pathway becomes the primary route for sulfur removal. ed.ac.ukresearchgate.nethep.com.cn This involves the initial hydrogenation of one of the aromatic rings, which alleviates the steric hindrance around the sulfur atom, allowing for subsequent C-S bond scission. hep.com.cn

The reactivity of different methyl-substituted DBTs generally follows the order: DBT ≈ 2,8-diMeDBT > 3,7-diMeDBT > 4-MeDBT > 4,6-diMeDBT. tue.nl

For dimethyldibenzothiophenes with methyl groups in positions away from the sulfur atom, such as in 2,8- and 3,7-dimethyldibenzothiophene, the steric hindrance is minimal. tue.nl These molecules can interact with the catalyst active sites in a manner similar to unsubstituted DBT, often favoring the direct desulfurization (DDS) pathway where the sulfur atom directly adsorbs onto the catalyst. hep.com.cn

In contrast, when methyl groups are located at the 4 and 6 positions, adjacent to the sulfur atom, significant steric hindrance arises. hep.com.cnresearchgate.netlehigh.edu This steric bulk physically obstructs the direct interaction of the sulfur atom with the catalytic active sites, making the DDS pathway less favorable. researchgate.nethep.com.cnlehigh.edu Consequently, the molecule is more likely to adsorb in a flat or π-adsorbed mode on the catalyst surface. researchgate.netethz.ch This mode of adsorption favors the hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated with hydrogen. This initial hydrogenation step alters the geometry of the molecule, relieving the steric strain around the sulfur atom and allowing for subsequent C-S bond cleavage. hep.com.cn

Therefore, the steric hindrance caused by methyl groups in the 4 and 6 positions is a key reason for the lower HDS reactivity of molecules like 4,6-dimethyldibenzothiophene and the shift in the reaction mechanism from the DDS to the HYD pathway. ed.ac.ukresearchgate.nethep.com.cn

Kinetic studies of the hydrodesulfurization (HDS) of dimethyldibenzothiophenes provide valuable insights into reaction rates and the energy barriers associated with the process. The HDS of these compounds is often modeled as a pseudo-first-order reaction with respect to the sulfur-containing molecule. tue.nlacs.org

The apparent activation energy (Ea) is a critical parameter derived from these kinetic studies, representing the minimum energy required for the reaction to occur. The Ea values are influenced by the specific dimethyldibenzothiophene isomer, the catalyst used, and the dominant reaction pathway.

The differences in activation energies between the DDS and HYD pathways for a given compound, and between different substituted dibenzothiophenes, underscore the mechanistic complexities of HDS. For instance, the lower activation energy for the HYD pathway of 4,6-DMDBT suggests that, under certain conditions, this route is kinetically more favorable, despite the initial energy investment required for ring saturation. acs.org

Table 1: Apparent Activation Energies for HDS of Dibenzothiophene and its Derivatives

| Compound | Catalyst | Pathway | Apparent Activation Energy (kcal/mol) |

| Dibenzothiophene | Co-Mo/γ-Al2O3 | Overall | 51.7 squ.edu.om |

| 4,6-Dimethyldibenzothiophene | Co-Mo/C | DDS | 35.7 acs.org |

| 4,6-Dimethyldibenzothiophene | Co-Mo/C | HYD | 17.9 acs.org |

This table presents a selection of reported apparent activation energies and is not exhaustive.

It is important to note that factors such as H2S concentration can also influence the kinetics, with some studies suggesting that H2S can inhibit the DDS pathway more significantly than the HYD pathway. ethz.chscirp.org

The design and performance of catalysts are critical for the effective hydrodesulfurization (HDS) of challenging sulfur compounds like dimethyldibenzothiophenes. Traditional HDS catalysts are typically based on molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al2O3). researchgate.net

Recent research has focused on several strategies to improve catalyst performance for the transformation of sterically hindered dimethyldibenzothiophenes:

Modification of the Support: The properties of the support material can significantly influence the dispersion and nature of the active metal species. The use of mesoporous materials like MCM-41 and SBA-15, sometimes modified with titanium (Ti) or zirconium (Zr), can enhance catalytic activity by providing better access to the active sites and modifying the metal-support interaction. mdpi.comnih.gov For instance, NiMo catalysts supported on proton-exchanged AlMCM-41 have shown high conversion of 4,6-dimethyldibenzothiophene. mdpi.com

Novel Active Phases: There is ongoing research into new catalytic materials beyond the traditional Co-Mo-S and Ni-Mo-S systems. Noble metal catalysts, such as those based on rhodium (Rh), palladium (Pd), and ruthenium (Ru), have shown high activity for the HDS of 4,6-dimethyldibenzothiophene, particularly in promoting the hydrogenation pathway. researchgate.net Tungsten phosphide (B1233454) (WP) has also been investigated and found to have high hydrogenation activity. epa.gov

Advanced Synthesis Methods: The method of catalyst preparation can impact the morphology and promotion of the active phase. One-step hydrothermal synthesis using polyoxometalates has been explored to create highly dispersed NiMo/Al2O3 catalysts with improved activity for 4,6-dimethyldibenzothiophene HDS. acs.org

Performance Evaluation:

Catalyst performance is typically evaluated in laboratory-scale reactors using model feed solutions containing the target dimethyldibenzothiophene. Key performance indicators include:

Conversion: The percentage of the dimethyldibenzothiophene that is reacted.

Selectivity: The ratio of products formed via the hydrogenation (HYD) pathway versus the direct desulfurization (DDS) pathway. A higher HYD/DDS ratio is often desirable for hindered molecules. nih.gov

Turnover Frequency (TOF): A measure of the intrinsic activity of the catalytic sites.

Table 2: Examples of Catalyst Systems and their Performance in Dimethyldibenzothiophene HDS

| Catalyst System | Support | Key Feature | Target Molecule | Predominant Pathway |

| NiMo | HAlMCM-41 | Modified mesoporous support | 4,6-DMDBT | DDS mdpi.com |

| Pd-Pt | Mesoporous SiO2-Al2O3 | Bimetallic noble metal | 4,6-DMDBT | Not specified researchgate.net |

| NiMo | Al2O3 | One-step hydrothermal synthesis | 4,6-DMDBT | Not specified acs.org |

| Rh-P | SiO2 | Noble metal phosphide | 4,6-DMDBT | HYD researchgate.net |

| NiWS | Al2O3-ZrO2 | Mixed oxide support | 4,6-DMDBT | HYD nih.gov |

This table provides a summary of different catalyst systems and is not an exhaustive list.

The continuous development of new catalysts and a deeper understanding of their structure-activity relationships are essential for achieving the ultra-low sulfur levels required in modern fuels.

Catalyst Design and Performance Evaluation for Dimethyldibenzothiophene Transformations

Promoted Molybdenum Sulfide (B99878) Catalysts (e.g., CoMoS, NiMoS)

Promoted molybdenum sulfide catalysts, specifically cobalt-promoted (CoMoS) and nickel-promoted (NiMoS) molybdenum disulfide (MoS₂), are the workhorses of industrial hydrodesulfurization. researchgate.netmdpi.com The HDS of dibenzothiophenes (DBTs) on these catalysts proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netdtu.dk The DDS route involves the direct cleavage of the carbon-sulfur bonds, while the HYD route first hydrogenates one of the aromatic rings of the DBT molecule, which facilitates subsequent C-S bond rupture. researchgate.netredalyc.org

For sterically hindered molecules like 4,6-DMDBT, the methyl groups block the sulfur atom, limiting the efficiency of the DDS pathway. dtu.dkredalyc.orgnih.gov Consequently, the HYD pathway becomes crucial for deep desulfurization. nih.gov Nickel and cobalt promoters significantly enhance the catalytic activity of MoS₂. researchgate.net Ni-promoted catalysts (NiMoS) are generally more effective for the HYD route and thus are preferred for removing refractory compounds like 4,6-DMDBT. researchgate.netnih.govmdpi.com The promoters are believed to create specific active sites, often referred to as "CoMoS" or "NiMoS" phases, located at the edges of the MoS₂ slabs, which are more active than unpromoted sites. nih.govacs.org However, the presence of H₂S, a byproduct of the HDS reaction, can inhibit the activity of these catalysts, particularly affecting the DDS pathway more strongly than the HYD pathway on NiMo catalysts. researchgate.netscirp.org

| Catalyst | Primary Pathway for Hindered DBTs | Promoter Effect |

| CoMoS | DDS and HYD | Strongly enhances DDS pathway and final sulfur removal step. researchgate.net |

| NiMoS | Predominantly HYD | Moderately promotes hydrogenation, making it more effective for hindered molecules. researchgate.netnih.gov |

Non-Noble Metal Catalysts (e.g., Ni₂P, Tungsten Phosphide)

In the quest for more active catalysts, non-noble metal phosphides have emerged as highly effective alternatives to conventional sulfide catalysts. scirp.orgdicp.ac.cn Among them, nickel phosphide (Ni₂P) has shown exceptionally high activity for the HDS of DBTs. magtech.com.cnacs.org Studies have demonstrated that the HDS activity of various transition metal phosphides follows the order Ni₂P > WP > MoP > CoP > Fe₂P. acs.org

Ni₂P catalysts exhibit high tolerance to sulfur and can even form a more active nickel phosphosulfide (Ni-P-S) phase on the surface during the HDS reaction. magtech.com.cnacs.org The Ni₂P crystal structure presents two distinct initial active sites: tetrahedral Ni(1) sites, which are primarily involved in the DDS pathway, and square pyramidal Ni(2) sites, which are responsible for the high activity in the HYD pathway. magtech.com.cn This dual functionality makes Ni₂P particularly effective for desulfurizing refractory compounds. Compared to a commercial Ni-Mo-S/γ-Al₂O₃ catalyst, Ni₂P catalysts have demonstrated superior HDS activity for thiophene (B33073), dibenzothiophene, and 4,6-DMDBT. magtech.com.cnacs.org Tungsten-based catalysts, often in combination with nickel (NiWS), also show enhanced hydrogenation functionality, which is critical for deep HDS of sterically hindered molecules. nih.govscirp.org

| Catalyst | Key Features | HDS Activity Comparison |

| Ni₂P | High sulfur tolerance; forms active Ni-P-S phase; dual active sites for DDS and HYD. magtech.com.cnacs.org | Higher activity than conventional NiMoS catalysts for refractory sulfur compounds. magtech.com.cnacs.org |

| WP | High HDS activity, though generally lower than Ni₂P. acs.org | Part of the highly active transition metal phosphide class. scirp.org |

Influence of Catalyst Support and Texture

To enhance performance, researchers have explored various alternative and modified supports.

Composite Supports: Materials like TiO₂-Al₂O₃ have been shown to improve HDS activity by mitigating the formation of inactive phases and enhancing the interaction with active species. acs.org Similarly, incorporating ZSM-5 or Beta nanocrystals into mesoporous materials like SBA-16 creates supports with enhanced acidity, particularly Brønsted acidity, which promotes the HYD pathway crucial for removing hindered DBTs. acs.orgnih.gov

Textural Properties: Large pore sizes (5-20 nm) and high surface areas are highly desirable as they facilitate the diffusion of bulky reactant molecules like 1,3-DMDBT to the active sites within the catalyst's porous network. acs.orgnih.gov Hierarchically porous structures, containing both macropores and mesopores, further improve accessibility and catalytic efficiency. acs.org The morphology of the support can also influence the structure of the active MoS₂ slabs. nih.gov

Oxidative Desulfurization (ODS) Mechanisms

Oxidative desulfurization (ODS) represents a promising alternative to HDS, operating under much milder conditions of temperature and pressure. conicet.gov.ar The ODS process involves two main steps: the oxidation of sulfur compounds to more polar species, followed by their removal via extraction or adsorption. nih.govacs.org

Formation of Sulfoxide (B87167) and Sulfone Intermediates

The core of the ODS process is the selective oxidation of the sulfur atom in thiophenic compounds. acs.org The reaction proceeds sequentially: the sulfur atom in 1,3-dimethyldibenzothiophene is first oxidized to form the corresponding sulfoxide (1,3-dimethyldibenzothiophene sulfoxide). researchgate.netresearchgate.net This intermediate is then further oxidized to the more stable and highly polar sulfone (1,3-dimethyldibenzothiophene sulfone). acs.orgresearchgate.netresearchgate.net This increase in polarity makes the sulfones readily separable from the non-polar hydrocarbon fuel matrix using a polar solvent like acetonitrile. nih.govacs.orggoogle.com Various oxidants can be used, with hydrogen peroxide (H₂O₂) being common in many catalytic systems. nih.gov

Electron Transfer Processes in Photooxidation

Photooxidation offers a distinct mechanism for initiating the desulfurization process, often utilizing light energy to drive the reaction. utah.eduutah.edu In a typical photooxidation system for DBTs, a photosensitizer is used. utah.edu The process is initiated by a photoinduced electron transfer (ET) event. utah.eduacs.org

The mechanism proceeds as follows:

The sensitizer (B1316253) absorbs light and is promoted to an excited state.

In its excited state, the sensitizer accepts an electron from the ground-state DBT molecule (e.g., 1,3-DMDBT). utah.eduacs.org This creates a neutral radical of the sensitizer and a DBT radical cation.

The DBT radical cation is highly reactive and couples with molecular oxygen (O₂). utah.edu

This oxygen-adduct intermediate undergoes further reactions to yield the final oxidized products, namely the sulfoxide and sulfone. utah.edu

Laser flash photolysis and electron spin resonance (ESR) studies have confirmed the formation of these radical intermediates, substantiating the electron transfer mechanism. utah.eduacs.org This pathway is distinct from one involving singlet oxygen, whose role in these specific systems is often found to be negligible. utah.edu

Catalytic Systems for Aerobic Oxidation (e.g., Polyoxometalates)

Aerobic oxidation, which uses molecular oxygen (O₂) from air as the ultimate oxidant, is a highly attractive "green" chemistry approach. rsc.orgscispace.com Polyoxometalates (POMs) have been identified as highly effective catalysts for these reactions. rsc.orgnih.govacs.orgrsc.org POMs are molecular metal-oxide clusters that are chemically tunable and can exhibit high reactivity and stability. rsc.org

Homogeneous Catalysis Models for C-S Bond Activation

The study of homogeneous catalysis models provides crucial insights into the fundamental steps of hydrodesulfurization (HDS), particularly the challenging activation and cleavage of carbon-sulfur (C-S) bonds in sterically hindered dibenzothiophenes. While the majority of research has focused on the highly refractory 4,6-dimethyldibenzothiophene, studies on other isomers such as 1,3-dimethyldibenzothiophene help to elucidate the electronic and steric factors governing catalyst-substrate interactions.

The insertion of a transition metal into a C-S bond is a key step in modeling the HDS process. Homogeneous organometallic complexes have been shown to react with various thiophenic compounds, leading to the formation of stable metallacycles that provide mechanistic details unattainable from studies of heterogeneous catalysts.

While direct studies detailing the insertion of transition metals into the C-S bonds of 1,3-dimethyldibenzothiophene are not extensively documented, research on related substituted dibenzothiophenes provides a framework for its expected reactivity. For instance, the reactive 16-electron fragment [(C5Me5)Rh(PMe3)] has been shown to insert into a wide variety of thiophene C-S bonds. These studies revealed a significant steric effect for methyl substituents at the 4 and 6 positions, which prevents C-S cleavage, whereas electronic effects of substituents were found to be less pronounced. In the case of 1,9-dimethyldibenzothiophene, reaction with [Pt(PEt3)3] leads to the isolation of a thiaplatinacycle complex, demonstrating that C-S bond insertion is a viable pathway for isomers where methyl groups are not directly shielding the sulfur atom.

Furthermore, the synthesis of 1,3-dimethyldibenzothiophene has been achieved via a copper-catalyzed double S-arylation, where the steric hindrance of the methyl group at the 1-position did not impede the coupling reaction, suggesting that this position is accessible to a metal center. This contrasts sharply with the reactivity of 4,6-dimethyldibenzothiophene, which fails to undergo C-S bond cleavage with the [(C5Me5)Rh(PMe3)] fragment and instead forms only an S-bound complex. This suggests that metal insertion into one of the C-S bonds of 1,3-dimethyldibenzothiophene is mechanistically plausible.

Table 1: Reactivity of Substituted Dibenzothiophenes with Homogeneous Metal Complexes

| Dibenzothiophene Isomer | Metal Complex Fragment | Observation | Reference |

|---|---|---|---|

| 4,6-Dimethyldibenzothiophene | [(C5Me5)Rh(PMe3)] |

No C-S cleavage; forms S-bound complex | |

| 1,9-Dimethyldibenzothiophene | [Pt(PEt3)3] |

C-S bond insertion to form thiaplatinacycle | |

| Dibenzothiophene (unsubstituted) | [Ni2(iPr2Im)4(COD)] |

C-S bond cleavage | |

| 1,3-Dimethyl-substituted precursor | CuCl2 (catalyst) |

Successful synthesis of 1,3-DMDBT; no steric hindrance from 1-methyl group |

The initial interaction between a dibenzothiophene molecule and a catalyst is coordination through the sulfur atom. The strength and nature of this coordination are heavily influenced by the steric environment around the sulfur. The methyl groups in 1,3-dimethyldibenzothiophene are located on one of the outer benzene (B151609) rings, away from the sulfur atom. This substitution pattern results in significantly different steric effects compared to isomers like 4,6-dimethyldibenzothiophene, where the methyl groups flank the sulfur atom and sterically hinder its approach to a metal center.

Studies comparing various dibenzothiophene derivatives have firmly established that these 4- and 6-methyl groups reduce the ability of the molecule to coordinate to active metal sites on HDS catalysts, which is a primary reason for the low hydrodesulfurization rates of these compounds. In contrast, substituents on the benzene rings distant from the sulfur atom have a much smaller steric impact on metal coordination. While specific thermodynamic binding studies for 1,3-dimethyldibenzothiophene are limited, its behavior in liquid chromatography using a palladium-ion-containing stationary phase indicated that steric hindrance does influence the interaction between the sulfur atom and the palladium ion. However, the hindrance is expected to be substantially less than that observed for the 4- and 4,6-isomers, allowing for more effective S-coordination, which is a prerequisite for subsequent C-S bond activation.

Biological Transformation Pathways

The microbial degradation of dibenzothiophenes represents an alternative or complementary approach to chemical HDS. Bacteria have evolved specific metabolic pathways to utilize these sulfur-containing compounds. For alkylated dibenzothiophenes like 1,3-dimethyldibenzothiophene, two primary degradation routes have been characterized for the parent compound, DBT: the Kodama pathway and the 4S pathway.

The Kodama, or ring-destructive, pathway involves an initial dioxygenase attack on one of the aromatic rings of the dibenzothiophene molecule, rather than on the sulfur atom. This process leads to the cleavage of C-C bonds and results in the formation of partially oxidized products where the sulfur atom remains within the heterocyclic ring. For dibenzothiophene, a common end product of this pathway is 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). The intermediates of the

Microbial Degradation Mechanisms

Enzymatic Transformations and Metabolic Intermediates (e.g., Hydroxyformylbenzothiophenes)

The enzymatic degradation of alkylated dibenzothiophenes (ADBTs) proceeds through specific metabolic pathways, often initiated by powerful oxidative enzymes. While the parent compound, dibenzothiophene (DBT), is typically catabolized via the "4S pathway," which selectively cleaves the carbon-sulfur bond, ADBTs can undergo transformations that yield a variety of metabolic intermediates. researchgate.netresearchgate.net The 4S pathway for DBT involves a sequence of enzymatic reactions that convert DBT first to dibenzothiophene sulfoxide (DBTO), then to dibenzothiophene sulfone (DBTO2), and subsequently to 2-(2'-hydroxyphenyl)benzene sulfinate (HBPSi-). researchgate.net The final step yields the desulfurized product 2-hydroxybiphenyl (HBP) and sulfite. researchgate.net

Another significant route is the Kodama pathway, which results in the formation of hydroxylated and ring-cleavage products. nih.gov For instance, certain bacterial strains can transform DBT into 3-hydroxy-2-formyl-benzothiophene. nih.govacs.org In the case of dimethylated dibenzothiophenes, the position of the methyl groups heavily influences the resulting metabolites. Studies on 3,4-dimethyl-DBT have shown that bacteria can degrade the unsubstituted ring to produce intermediates such as 6,7-dimethyl-3-hydroxy-2-formylbenzothiophene (6,7-dimethyl-HFBT) and 6,7-dimethylbenzothiophene-2,3-dione. acs.org The degradation of 2,3-dimethyldibenzothiophene (B1624059) (2,3-DMDBT) has been shown to involve initial hydroxylation followed by ring cleavage, producing metabolites that include 2-hydroxybiphenyl (HBP) and dibenzothiophene sulfone (DBTS). These intermediates are molecules formed during the conversion of a substrate to a final product in a metabolic pathway. wikipedia.org

Factors Influencing Biodegradation Susceptibility of Alkylated Dibenzothiophenes

The susceptibility of alkylated dibenzothiophenes to microbial degradation is not uniform and is governed by several key factors, primarily related to the degree and position of alkyl substitution.

Degree of Alkylation : There is a general trend that as the number or size of alkyl groups on the dibenzothiophene molecule increases, the rate of biodegradation decreases. nih.govasm.org This increased recalcitrance is a significant challenge in the desulfurization of fossil fuels. acs.org

Position of Alkyl Groups : The location of the methyl groups on the thiophenic ring system is a critical determinant of reactivity. acs.org Alkyl substitutions at the 4 and 6 positions, which flank the sulfur atom, are known to be the most resistant to both conventional hydrodesulfurization and microbial degradation. nih.govasm.org In contrast, substitutions further from the sulfur atom may have a less inhibitory effect.

Enzyme Affinity and Kinetics : The decrease in degradation for more highly substituted ADBTs is linked to enzymatic factors. For example, the desulfurization of 4,6-diethyl DBT by Mycobacterium sp. G3 showed a lower maximum reaction rate (Vmax) and a significantly higher Michaelis constant (Km) compared to DBT, indicating a weaker affinity of the enzyme for the more complex substrate. nih.gov

Substrate Hydrophobicity : An increase in alkylation leads to greater hydrophobicity, which has been shown to negatively impact desulfurization activity in oil-water two-phase reaction systems. nih.gov

Enzyme-Substrate Complex Stability : Molecular simulations have provided deeper insights into the recalcitrance of 4,6-dimethyldibenzothiophene (4,6-DMDBT). nih.gov These studies suggest that the enzyme-substrate complexes formed between the desulfurization (Dsz) enzymes and 4,6-DMDBT (and its metabolites) are more stable compared to those formed with DBT. nih.gov

Table 1: Factors Affecting Biodegradation of Alkylated Dibenzothiophenes

| Factor | Description | Impact on Biodegradation | Source(s) |

|---|---|---|---|

| Alkylation Degree | The number and size of alkyl chains on the DBT core structure. | Increased alkylation generally decreases the degradation rate. | nih.gov, asm.org, mdpi.com |

| Alkylation Position | The specific carbon atoms where methyl or other alkyl groups are attached. | Substitutions at C4 and C6 positions dramatically increase recalcitrance. | acs.org, nih.gov, asm.org |

| Enzyme Kinetics | Parameters such as enzyme affinity (Km) and maximum reaction rate (Vmax). | Highly alkylated DBTs show higher Km and lower Vmax values, indicating less efficient enzymatic processing. | nih.gov |

| Hydrophobicity | The tendency of the molecule to repel water, which increases with alkylation. | Increased hydrophobicity can hinder substrate bioavailability and reduce reaction rates in aqueous-organic systems. | nih.gov |

| Product Inhibition | The slowing of enzymatic reactions due to the binding of metabolic products. | Metabolites of compounds like 4,6-DMDBT are strong inhibitors of desulfurization enzymes. | nih.gov |

Cometabolic Degradation Research

Cometabolism is a phenomenon where microorganisms degrade a substance that they cannot use as a primary energy or nutrient source, provided another growth-supporting substrate is present. acs.org This strategy is frequently employed in the bioremediation of recalcitrant compounds like alkylated dibenzothiophenes. researchgate.net

Research has demonstrated the cometabolic degradation of various ADBTs by diverse bacterial strains. For example, Pseudomonas species capable of growing on 1-methylnaphthalene (B46632) have been shown to cometabolically oxidize 2,8- and 3,4-dimethyldibenzothiophene. acs.org Similarly, bacterial strains such as Bacillus pumilus and Comamonas sp. are reported to degrade 2,3-DMDBT through cometabolic processes.

The choice of the primary growth substrate is crucial as it induces the production of the enzymes responsible for the initial attack on the target pollutant. Naphthalene (B1677914) and carbazole (B46965) are other substrates that have been successfully used to promote the cometabolic degradation of DBT. nih.govnih.gov In one study, a Sphingomonas sp. strain utilized carbazole as its carbon source while simultaneously transforming over 90% of the available DBT. nih.gov The enzymes induced by the primary substrate, such as naphthalene dioxygenase, often exhibit broad specificity, allowing them to act on the structural analogs like DBT and its derivatives. nih.gov

Electrochemical Transformation Studies

Electrochemical methods offer a non-biological alternative for the transformation of alkylated dibenzothiophenes. These studies typically involve the use of specialized electrodes to drive oxidation reactions.

Electrochemical Oxidation Mechanisms and Pathways

The electrochemical oxidation of alkylated dibenzothiophenes, such as 4,6-dimethyldibenzothiophene, has been investigated using highly efficient anodes like boron-doped diamond (BDD). ub.edu The general mechanism involves a sequential, multi-step oxidation process. ub.edu

Identification of Electrochemical Reaction Products (e.g., sulfoxides, sulfones, dimers)

Consistent with the proposed oxidation mechanism, the primary products identified from the electrochemical oxidation of 4,6-DMDBT are 4,6-dimethyldibenzothiophene sulfoxide and 4,6-dimethyldibenzothiophene sulfone . ub.edu The sulfoxide is the product of the first two-electron oxidation, while the sulfone results from the second. ub.edu In addition to these monomeric oxidation products, research has also confirmed the formation of a minor proportion of dimers , which likely arise from the coupling of radical cations formed as transient intermediates during the electrochemical process. ub.edu

Kinetic Parameters of Electrochemical Reactions

The kinetics of the electrochemical oxidation of ADBTs can be quantified by determining several key parameters. For the initial oxidation of 4,6-dimethyldibenzothiophene to its sulfoxide in an acetonitrile-water medium on a BDD anode, detailed kinetic data have been established through techniques like cyclic voltammetry and bulk electrolysis. ub.edu

The process is characterized as a bielectronic transfer, meaning a total of two electrons (n) are involved. ub.edu The rate-determining step, however, involves the transfer of a single electron (nα = 1). ub.edu The transfer coefficient (α), which measures the symmetry of the energy barrier for the reaction, was determined to be 0.57. ub.edu

Table 2: Kinetic Parameters for the First Electrochemical Oxidation of 4,6-DMDBT

| Parameter | Symbol | Value | Unit | Description | Source |

|---|---|---|---|---|---|

| Electron Transfer Coefficient | α | 0.57 | - | A measure of the symmetry of the reaction's energy barrier. | ub.edu |

| Electrons in Rate-Determining Step | nα | 1 | - | The number of electrons transferred in the slowest step of the reaction. | ub.edu |

| Total Electrons Transferred | n | 2 | - | The total number of electrons involved in the oxidation to sulfoxide. | ub.edu |

| Standard Heterogeneous Rate Constant | k⁰ | 7.46 × 10⁻⁶ | cm s⁻¹ | The intrinsic rate of the electron transfer at the standard potential. | ub.edu |

| Diffusion Coefficient | D | 2.30 × 10⁻⁶ | cm² s⁻¹ | The rate at which the reactant diffuses to the electrode surface. | ub.edu |

| Apparent Electrolysis Rate Constant | k_app | 0.034 | min⁻¹ | The observed rate of conversion during bulk electrolysis at a set potential. | ub.edu |

Thermal Decomposition (Pyrolysis) Mechanisms

The thermal decomposition, or pyrolysis, of substituted dibenzothiophenes like 1,3-dimethyldibenzothiophene is a complex process involving numerous reaction pathways. While specific research on the pyrolysis of 1,3-dimethyldibenzothiophene is limited, extensive theoretical studies on the parent compound, dibenzothiophene (DBT), provide a foundational understanding of the mechanisms involved. acs.orgresearchgate.netacs.org The presence of methyl groups is expected to influence the reaction kinetics but not fundamentally alter the primary decomposition pathways, which include initial bond cleavage and subsequent rearrangements to form various products. researchgate.net

Initial Reaction Steps and Bond Rupture Processes

Theoretical investigations using density functional theory (DFT) on dibenzothiophene have shown that its thermal decomposition is likely initiated through two primary, competing mechanisms: direct carbon-sulfur (C–S) bond rupture or hydrogen migration. acs.orgresearchgate.netacs.org

The direct C–S bond rupture involves the cleavage of the bond between the sulfur atom and an adjacent carbon atom. acs.org This scission leads to the formation of a biradical intermediate. acs.org For this process to proceed, the S1–C2 bond is first stretched and then the molecule twists around the C7–C8 bond, resulting in a stable biradical intermediate on the potential energy surface. acs.org

Alternatively, the pyrolysis can begin with the migration of a hydrogen atom (H-migration) from one part of the molecule to another, which forms various DBT carbene intermediates. acs.org Isomerization is another possible, though less likely, initial step due to the high energy barriers that must be overcome. acs.org

Comparative studies of the energy barriers for these initial steps in DBT pyrolysis indicate that C–S bond rupture has the lowest energy barrier, suggesting it is a dominant initial pathway. acs.org However, the energy barriers for certain H-migration steps are only slightly higher, indicating that these pathways also play a role in the initiation of pyrolysis. acs.org The presence of methyl groups on the aromatic rings, as in 1,3-dimethyldibenzothiophene, is known to increase the energy barrier for C–S bond breaking in related desulfurization processes, which suggests that the pyrolysis of substituted DBTs may require more intense reaction conditions than the parent compound. acs.orgresearchgate.net

Table 1: Calculated Energy Barriers for Initial Decomposition Steps of Dibenzothiophene (DBT) This interactive table summarizes the calculated energy barriers for the primary competing initial steps in the pyrolysis of the parent compound, dibenzothiophene. Data sourced from DFT studies. acs.org

| Initial Process Type | Specific Reaction | Energy Barrier (kcal/mol) | Note |

| Bond Rupture | C-S Bond Rupture (DBT-BIM3) | 83.18 | The lowest energy barrier among the calculated initial steps. acs.org |

| H-Migration | H-Migration (DBT-C34) | 85.85 | The lowest energy barrier among the H-migration pathways. acs.org |

| H-Migration | H-Migration (DBT-C65) | 86.21 | A competing H-migration pathway. acs.org |

| H-Migration | Average H-Migration | 92.64 | Average value for H-migration energy barriers. acs.org |

| Isomerization | Isomerization (DBT-I2) | 109.00 | Isomerization steps have significantly higher energy barriers. acs.org |

Formation of Sulfur-Free Products and Radical Intermediates

Following the initial bond rupture and rearrangement steps, a cascade of subsequent reactions leads to the formation of stable sulfur-free molecules and various radical intermediates. acs.org The specific products formed depend on the dominant reaction pathway.

Two principal pathways for the formation of products have been identified in the pyrolysis of DBT: one proceeds through the pyrolysis of thiol intermediates, and the other involves the direct dissociation of DBT carbenes. acs.orgresearchgate.net

Thiol Intermediate Pathway: The biradical formed from the initial C-S bond rupture can rearrange into a thiol intermediate. acs.org This thiol intermediate is unstable and can decompose further. For example, it can form a three-membered C–S–C ring, which then dissociates to release a sulfur atom, yielding the sulfur-free product biphenylene. acs.org

Carbene Dissociation Pathway: The carbene intermediates formed from the initial H-migration steps can also lead to desulfurization. acs.org These carbenes can undergo direct dissociation to produce sulfur-containing species like 2-ethynyl-benzothiophene and 3-ethynyl-benzothiophene, which can further decompose. acs.orgresearchgate.net Other pathways for carbene pyrolysis can lead to the formation of sulfur-free products like 1,8-dihydrocyclopentaindene. acs.orgresearchgate.net

Table 2: Major Products and Intermediates from Dibenzothiophene Pyrolysis This interactive table lists the key sulfur-free products and radical intermediates identified in theoretical studies of dibenzothiophene pyrolysis. acs.orgresearchgate.netacs.org

| Category | Compound Name | Chemical Formula | Note |

| Sulfur-Free Products | Biphenylene | C₁₂H₈ | A major sulfur-free product formed via thiol intermediates. acs.org |

| Ethyne (Acetylene) | C₂H₂ | A common small hydrocarbon fragment from pyrolysis. acs.orgacs.org | |

| 1,8-Dihydrocyclopentaindene | C₁₂H₁₀ | Formed through carbene pyrolysis pathways. acs.orgresearchgate.net | |

| Radical Intermediates | Sulfhydryl Radical | SH• | A key sulfur-containing radical intermediate. acs.orgresearchgate.net |

| Biradical Intermediates | C₁₂H₈S• | Formed during the initial C-S bond rupture. acs.org | |

| Sulfur-Containing Products | Benzothiophene (B83047) | C₈H₆S | A stable sulfur-containing compound formed during pyrolysis. acs.orgresearchgate.net |

| 2-Ethynyl-benzothiophene | C₁₀H₆S | An intermediate product from carbene dissociation. acs.orgresearchgate.net | |

| 3-Ethynyl-benzothiophene | C₁₀H₆S | An intermediate product from carbene dissociation. acs.orgresearchgate.net |

Theoretical and Computational Chemistry of 1,3 Dimethyldibenzothiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of sulfur-containing aromatic compounds like 1,3-dimethyldibenzothiophene. DFT calculations offer a balance between computational cost and accuracy, making it suitable for studying complex chemical systems.

Catalytic hydrodesulfurization (HDS) and oxidative desulfurization (ODS) are crucial industrial processes for removing sulfur compounds from fossil fuels. DFT studies have been instrumental in elucidating the reaction mechanisms of these processes for dibenzothiophenes.

In HDS, the removal of sulfur from dibenzothiophene (B1670422) and its alkylated derivatives, such as 1,3-dimethyldibenzothiophene, can proceed through two primary pathways: direct desulfurization (DDS) and hydrogenation (HYD). au.dk The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway requires the prior hydrogenation of one of the aromatic rings. au.dk The position of the methyl groups significantly influences the preferred reaction pathway. For instance, in 4,6-dimethyldibenzothiophene (B75733), the methyl groups sterically hinder the sulfur atom, making the DDS pathway less favorable and promoting the HYD route. DFT calculations have shown that catalysts like NiMoW trimetallic nanoclusters can lower the energy barrier for C-S bond cleavage by 15–20 kJ/mol compared to monometallic catalysts, thereby enhancing the desulfurization efficiency.

For ODS, DFT calculations have been employed to understand the high catalytic activity of certain systems. For example, in the ODS of dibenzothiophene using imidazole-based heteropolyacid catalysts, DFT studies revealed that the energy barrier for the reaction is significantly lower compared to using conventional phosphotungstic acid as a catalyst. nih.gov The oxidation of dibenzothiophenes, including dimethyl derivatives, typically leads to the formation of sulfoxides and sulfones.

Table 1: Comparison of Desulfurization Pathways for Dimethyldibenzothiophenes

| Desulfurization Pathway | Description | Influencing Factors |

| Direct Desulfurization (DDS) | Direct cleavage of C-S bonds. | Steric hindrance around the sulfur atom. |

| Hydrogenation (HYD) | Hydrogenation of an aromatic ring prior to C-S bond cleavage. | Catalyst type, reaction conditions (temperature, pressure). |

The thermal decomposition, or pyrolysis, of dibenzothiophenes is a complex process involving numerous elementary reactions. DFT calculations have been used to model the pyrolysis of dibenzothiophene (DBT), providing a framework for understanding the thermal behavior of its methylated analogs. The pyrolysis of DBT can be initiated by either H-migration or S-C bond rupture. acs.orgresearchgate.net

DFT studies on DBT pyrolysis have identified three main reaction pathways, with two dominant pathways proceeding through a thiol intermediate and another through a DBT carbene direct dissociation. acs.orgresearchgate.net The primary products of these pathways include sulfur-free atoms, 2-ethynyl-benzothiophene, 3-ethynyl-benzothiophene, ethyne, biphenylene, and 1,8-dihydrocyclopentaindene. acs.orgresearchgate.net The initial step in the pyrolysis of DBT has the highest energy barrier, which is approximately 17 kcal/mol higher than that of benzothiophene (B83047) and thiophene (B33073), indicating that more severe reaction conditions are required for its decomposition. acs.orgresearchgate.net

Table 2: Key Energy Barriers in Dibenzothiophene Pyrolysis

| Reaction Step | Energy Barrier (kcal/mol) | Reference |

| Initial Step (DBT) | ~72.48 | acs.org |

| Initial Step (Benzothiophene) | ~55 | acs.org |

| Initial Step (Thiophene) | ~55 | acs.org |

The adsorption of sulfur-containing molecules onto the surface of a catalyst is the initial and often rate-determining step in catalytic desulfurization. DFT simulations provide detailed information about the geometry and energy of adsorption. The interaction of thiophenic compounds with catalyst surfaces, such as MoS2 and Ni-promoted MoS2, has been extensively studied. researchgate.net

DFT calculations, including dispersion corrections (DFT-D), are used to accurately model the adsorption processes. researchgate.net For thiophene on FeS surfaces, DFT has shown that the molecule can adsorb in different configurations, with the strength of the interaction and the extent of C-S bond activation depending on the specific surface facet. acs.org Charge transfer from the catalyst surface to the thiophene molecule is a key feature of the adsorption process. acs.org The steric hindrance from methyl groups, as in 1,3-dimethyldibenzothiophene, can significantly affect the adsorption geometry and energy, which in turn influences the catalytic activity.

Molecular Dynamics and Monte Carlo Simulations

While DFT is well-suited for studying reaction mechanisms at the electronic level, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of molecules on a larger time and length scale, such as their interactions with solvents.

Ionic liquids (ILs) are considered promising solvents for various chemical processes, including desulfurization, due to their unique properties. MD simulations can be used to study the solvation of 1,3-dimethyldibenzothiophene in ILs and predict how the solvent affects reaction kinetics.

MD simulations of imidazolium-based ionic liquids with water have shown that strong intermolecular interactions exist between the IL components and water, which can be quantified by properties like excess molar volume. nih.govarxiv.org These simulations reveal details about the liquid structure and the tendency for ion pairing, which can influence the solubility and reactivity of solutes. nih.govarxiv.org While specific MD studies on 1,3-dimethyldibenzothiophene in ionic liquids are not widely reported, the general principles derived from simulations of similar systems are applicable.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods can be used to calculate various electronic properties that serve as reactivity descriptors.

For aromatic molecules like 1,3-dimethyldibenzothiophene, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential are key indicators of reactivity. The methyl groups in the 1 and 3 positions are electron-donating, which increases the electron density in the aromatic rings and can influence the susceptibility of the molecule to electrophilic attack.

Reactivity indices such as chemical potential, hardness, softness, and electrophilicity can be derived from the HOMO and LUMO energies. ajchem-a.com These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions. nih.gov For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. ajchem-a.com While specific values for 1,3-dimethyldibenzothiophene require dedicated calculations, the conceptual framework allows for a qualitative understanding of its reactivity based on its structure.

Advanced Analytical Methodologies for Research on 1,3 Dimethyldibenzothiophene Transformations

Chromatographic Techniques for Reaction Monitoring and Product Profiling

Chromatographic methods are indispensable for separating the complex mixtures that often result from the transformation of 1,3-dimethyldibenzothiophene. The choice of technique and detector is paramount for achieving the required selectivity and sensitivity.

Gas Chromatography (GC) with Specialized Detectors (e.g., FPD, AED, MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile sulfur-containing compounds like 1,3-dimethyldibenzothiophene and its derivatives. The high resolution of capillary GC columns allows for the separation of complex isomeric mixtures often found in environmental and petroleum samples.

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur and phosphorus-containing compounds. In the context of 1,3-dimethyldibenzothiophene analysis, the FPD operating in sulfur mode offers excellent sensitivity, making it ideal for trace-level detection in complex matrices. However, the FPD can exhibit a non-linear response and is susceptible to quenching effects from co-eluting hydrocarbons, which may necessitate careful calibration and sample cleanup.

Atomic Emission Detector (AED): The AED is a powerful element-specific detector that can simultaneously monitor multiple elemental emission lines. For the analysis of 1,3-dimethyldibenzothiophene transformations, the AED can be configured to detect sulfur (at 181 nm) and carbon (at 179 nm) simultaneously. dtic.mil This provides not only quantitative information about the sulfur-containing compounds but also empirical formula information, which is invaluable for identifying unknown transformation products. The AED offers high selectivity and sensitivity, with detection limits often in the low picogram range for sulfur.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides definitive identification of separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For the analysis of 1,3-dimethyldibenzothiophene and its transformation products, GC-MS is a powerful tool for structural elucidation. researchgate.netnih.gov In selected ion monitoring (SIM) mode, the MS can be set to monitor specific ions characteristic of the target analytes, providing enhanced sensitivity and selectivity. For more complex analyses, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed to further reduce matrix interference and achieve highly selective and sensitive quantification of methyldibenzothiophene isomers and their metabolites. researchgate.net

Table 1: Comparison of GC Detectors for 1,3-Dimethyldibenzothiophene Analysis

| Detector | Principle of Operation | Selectivity for Sulfur | Sensitivity | Linearity | Key Application in 1,3-DMDBT Research |

|---|---|---|---|---|---|

| FPD | Chemiluminescence of sulfur species in a hydrogen-rich flame | High | High (ppb level) | Non-linear | Quantifying 1,3-DMDBT in environmental samples. |

| AED | Atomic emission from analytes in a microwave-induced helium plasma | Excellent (Element-specific) | Very High (pg level) | Good | Speciation of sulfur compounds and identification of unknown metabolites. dtic.mil |

| MS | Ionization of molecules and separation of ions based on m/z ratio | High (with SIM or MRM) | Very High (pg to fg level) | Good | Definitive identification and structural elucidation of transformation products. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Oxidative Products and Intermediates

High-performance liquid chromatography is particularly well-suited for the analysis of more polar, less volatile, and thermally labile transformation products of 1,3-dimethyldibenzothiophene, such as sulfoxides and sulfones, which are common in oxidative degradation pathways.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations. A C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com A fast HPLC-UV method has been developed for the simultaneous determination of dibenzothiophene (B1670422) (DBT), 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), and dibenzothiophene sulfone, which can be adapted for 1,3-dimethyldibenzothiophene and its oxidized products. researchgate.netmdpi.com This method allows for rapid monitoring of desulfurization processes.

The choice of detector is critical for the successful analysis of these compounds. A UV detector is commonly used, as the aromatic rings of dibenzothiophene and its derivatives exhibit strong UV absorbance. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be employed. When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for the identification and quantification of a wide range of oxidative products and intermediates.

Table 2: Typical HPLC Conditions for the Analysis of Alkylated Dibenzothiophene Oxidation

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., PerfectSil Target ODS-3, 5 µm, 250 x 4.6 mm) mdpi.com |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 231 nm researchgate.net |

| Injection Volume | 20 µL |

| Typical Retention Times | - Dibenzothiophene Sulfone: ~3.3 min

Spectroscopic Techniques for Mechanistic Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the detailed structural characterization of transformation products, which is fundamental to understanding the reaction mechanisms.

Mass Spectrometry (MS) for Identification of Metabolites and Transformation Products

Mass spectrometry is a powerful tool for identifying the metabolites and transformation products of 1,3-dimethyldibenzothiophene. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is crucial for identifying unknown compounds. d-nb.info

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, in the electron ionization (EI) mass spectrum of 1,3-dimethylbenzene, a common fragment is the tropylium ion. docbrown.info Similarly, for 1,3-dimethyldibenzothiophene, characteristic fragmentation pathways can be established. The molecular ion peak will confirm the molecular weight of the parent compound and its transformation products. The fragmentation patterns can help to determine the location of methyl groups and any newly introduced functional groups. In the case of biodegradation, MS is instrumental in identifying key intermediates. For example, in the degradation of dibenzothiophene, MS has been used to identify products such as benzothiophene-2,3-dione and various disulfides. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com In the study of 1,3-dimethyldibenzothiophene transformations, FTIR is particularly useful for detecting changes in functional groups, such as the formation of sulfoxides and sulfones during oxidation.

The transformation of the sulfide (B99878) group in 1,3-dimethyldibenzothiophene to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O) group results in the appearance of strong, characteristic absorption bands in the IR spectrum. The S=O stretching vibration in sulfoxides typically appears in the region of 1030-1070 cm⁻¹. For sulfones, there are two characteristic stretching vibrations, the asymmetric and symmetric SO₂ stretches, which appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The presence and position of these bands can confirm the oxidation of the sulfur atom in the dibenzothiophene ring.

Table 3: Key FTIR Absorption Bands for Monitoring 1,3-Dimethyldibenzothiophene Oxidation

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfoxide) | Stretching | 1030 - 1070 |

| O=S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 |

| O=S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. hyphadiscovery.comnih.gov For complex transformation products of 1,3-dimethyldibenzothiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is often required for complete structural assignment.

¹H NMR provides information about the number, environment, and connectivity of protons in a molecule. The chemical shifts of the aromatic protons can indicate the position of substitution on the dibenzothiophene ring system. The appearance of new signals or shifts in existing signals can indicate the location of metabolic modification.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic, carbonyl).

Two-dimensional NMR techniques are used to establish correlations between different nuclei. For example, a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded protons and carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for piecing together the molecular structure of unknown transformation products. hyphadiscovery.com

Table 4: Hypothetical ¹³C NMR Chemical Shift Data for 1,3-Dimethyldibenzothiophene and its Sulfone Derivative

| Carbon Atom | 1,3-Dimethyldibenzothiophene (Predicted δ, ppm) | 1,3-Dimethyldibenzothiophene-5,5-dioxide (Predicted δ, ppm) |

|---|---|---|

| C1 | 135.8 | 138.2 |

| C2 | 126.5 | 128.9 |

| C3 | 138.1 | 140.5 |

| C4 | 121.7 | 123.1 |

| C4a | 135.2 | 132.8 |

| C5a | 139.8 | 137.4 |

| C6 | 122.9 | 125.3 |

| C7 | 124.6 | 127.0 |

| C8 | 121.5 | 123.9 |

| C9 | 123.2 | 125.6 |

| C9a | 140.1 | 137.7 |

| C9b | 135.5 | 133.1 |

| 1-CH₃ | 21.3 | 21.8 |

| 3-CH₃ | 21.5 | 22.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Electrochemical Techniques for Kinetic and Mechanistic Insights into 1,3-Dimethyldibenzothiophene Transformations

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, allowing for the study of both oxidation and reduction processes.

In the study of 4,6-DMDBT, CV was employed to understand its electrochemical oxidation. The experiments were conducted using a BDD electrode in an acetonitrile (ACN) medium and a mixture of ACN and water, with lithium perchlorate (LiClO₄) as the supporting electrolyte. The cyclic voltammogram of 4,6-DMDBT revealed two distinct oxidation steps. These steps are associated with the sequential formation of its sulfoxide and sulfone derivatives.

Kinetic parameters for the first transformation of 4,6-DMDBT were determined using CV. This process was found to be bielectronic, meaning it involves the transfer of two electrons. The key kinetic parameters determined from the CV analysis are summarized in the table below.

| Parameter | Symbol | Value | Unit |

| Electron Transfer Coefficient | α | 0.57 | - |

| Number of Electrons in Rate-Determining Step | nα | 1 | - |

| Total Number of Electrons | n | 2 | - |

| Reaction Rate Constant | k⁰ | 7.46 x 10⁻⁶ | cm s⁻¹ |

| Diffusion Coefficient | D | 2.30 x 10⁻⁶ | cm² s⁻¹ |

These findings indicate a multi-step oxidation process where the initial oxidation to the sulfoxide is the rate-determining step.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric method that utilizes a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before each pulse and at the end of the pulse, and the difference is plotted against the potential. This technique effectively minimizes the contribution of the charging current, thus enhancing the signal-to-noise ratio.

DPV was identified as the most sensitive electroanalytical technique for studying the oxidation of 4,6-DMDBT. This high sensitivity is crucial for detecting and quantifying low concentrations of the compound and its oxidation products. In experiments involving a 27 mg L⁻¹ solution of 4,6-DMDBT, DPV was used to monitor the conversion to its sulfoxide derivative during electrolysis at a constant anodic potential of 1.50 V. The results showed a 91% conversion after 60 minutes of electrolysis.

The apparent rate constant for this conversion was determined to be 0.034 min⁻¹. The characteristics of DPV, such as symmetric peaks for reversible reactions and asymmetric peaks for irreversible ones, provide valuable information about the reaction mechanism.

Square Wave Voltammetry (SWV)

Square Wave Voltammetry (SWV) is an advanced pulse voltammetric technique that employs a square wave potential waveform superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse potential pulses, and the difference is plotted. SWV offers several advantages, including high sensitivity and fast scan rates, making it suitable for kinetic and mechanistic studies.

In the investigation of 4,6-DMDBT oxidation, SWV was one of the techniques used to determine the kinetic parameters of the first transformation step. The data obtained from SWV, in conjunction with CV and DPV, contributed to the comprehensive understanding of the reaction kinetics. The technique's ability to provide detailed information on both the forward and reverse reactions in a single scan is particularly useful for elucidating complex electrode processes. The kinetic parameters derived from these combined electrochemical methods provide a robust model for the initial oxidation of 4,6-DMDBT.

Future Directions in 1,3 Dimethyldibenzothiophene Research

Development of Novel Catalytic Systems for Enhanced Transformations

The cornerstone of industrial desulfurization, hydrodesulfurization (HDS), is evolving through the development of advanced catalytic materials. Future research is centered on creating catalysts with superior activity and selectivity, particularly for recalcitrant, alkyl-substituted dibenzothiophenes.

A primary focus is the formulation of bimetallic and trimetallic catalysts . While conventional cobalt-molybdenum (CoMo) and nickel-molybdenum (B8610338) (NiMo) catalysts are effective, research is moving towards trimetallic systems such as nickel-molybdenum-tungsten (Ni-Mo-W) and cobalt-molybdenum-tungsten (Co-Mo-W). researchgate.netmdpi.com These catalysts exhibit a synergistic effect between the metals, which can enhance both the direct desulfurization (DDS) and hydrogenation (HYD) pathways. researchgate.net The HYD pathway is particularly crucial for sterically hindered molecules like 1,3-dimethyldibenzothiophene, as hydrogenating one of the aromatic rings facilitates C-S bond cleavage. mdpi.com

Another key area of development is the use of novel support materials . Traditional γ-alumina supports are being augmented or replaced with materials that offer improved properties, such as higher surface area, stronger metal-support interactions, and enhanced acidity. Materials like titania (TiO₂), zirconia (ZrO₂), silica (B1680970) (SiO₂), and various zeolites are being investigated to improve the dispersion of the active metal sulfide (B99878) phases and enhance catalytic activity. mdpi.com For instance, ceria (CeO₂) has been used as a support additive to promote the formation of highly active, multi-layered Mo(W)S₂ structures and increase the catalyst's hydrogenation function. mdpi.com

The concept of unsupported or "carrierless" catalysts is also gaining traction. These bulk-like catalysts, with higher metal loading and greater active site density, offer the potential for significantly higher reactivity, reducing the amount of catalyst required and allowing for more compact reactor designs. dhirtekbusinessresearch.com

Beyond HDS, catalytic oxidative desulfurization (ODS) presents a promising alternative that operates under milder conditions. nih.govmdpi.com Future work in this area involves designing highly efficient catalysts, such as heteropolyacids and metal-doped composite materials, that can oxidize sulfur compounds to sulfones, which are then easily removed. nih.govmdpi.com

| Catalyst Type | Key Features | Support/Promoter Examples | Targeted Transformation Pathway | References |

|---|---|---|---|---|

| Trimetallic Sulfides | Synergistic effects between metals enhance activity. | Ni-Mo-W, Co-Mo-W on Al₂O₃, Al₂O₃-CeO₂ | Hydrodesulfurization (HYD & DDS) | researchgate.netmdpi.com |

| Novel Supports | Improved dispersion of active phases and acidity. | TiO₂, ZrO₂, SiO₂, Zeolites | Hydrodesulfurization (HDS) | mdpi.com |

| Carrierless Catalysts | High metal loading and active site density. | Bulk Ni-Mo-W (e.g., NEBULA®) | Deep Hydrodesulfurization | dhirtekbusinessresearch.comresearchgate.net |

| Oxidative Catalysts | Operates under mild temperature and pressure. | Heteropolyacids, Magnetite-Silica Composites | Oxidative Desulfurization (ODS) | nih.govmdpi.com |

Discovery and Engineering of New Microbial Strains and Enzymatic Pathways

Biodesulfurization (BDS) has emerged as a complementary and environmentally friendly approach to conventional HDS, capable of targeting sulfur compounds that are difficult to remove catalytically. frontiersin.orgnih.gov Future research is intensely focused on harnessing and enhancing the power of microorganisms.

The most studied metabolic route for BDS is the 4S pathway , which specifically cleaves the C-S bonds in dibenzothiophene (DBT) to produce 2-hydroxybiphenyl (2-HBP) and sulfite, leaving the carbon skeleton intact. frontiersin.orgglobalsciencebooks.info This pathway is catalyzed by a series of enzymes, principally DszA, DszB, and DszC. frontiersin.org A significant research thrust is the discovery of novel microbial strains from diverse environments that possess more robust or efficient 4S pathways. nih.govplos.org Genera such as Rhodococcus, Gordonia, Mycobacterium, and Microbacterium are known to contain desulfurizing species. globalsciencebooks.infonih.govplos.org

However, the native efficiency of these organisms is often insufficient for industrial application. Therefore, a major future direction is the genetic and metabolic engineering of these strains. nih.gov Key strategies include:

Overcoming Product Inhibition: The 4S pathway is often hampered by feedback inhibition from its end-product, 2-HBP. frontiersin.org Researchers are engineering synthetic pathways where the dsz genes are expressed in a host organism, like Pseudomonas azelaica, that can naturally metabolize 2-HBP, thereby removing the inhibitory product and significantly boosting desulfurization rates. frontiersin.orgnih.gov

Enhancing Enzyme Activity: Techniques like directed evolution and rational protein design are being applied to improve the catalytic efficiency, stability, and substrate specificity of the Dsz enzymes. wikipedia.org

Facilitating Substrate Uptake: The transfer of organosulfur compounds from the oil phase to the microbial cell is a rate-limiting step. Strategies to improve this include transferring dsz genes to surfactant-producing bacteria or engineering transport systems into the cell membrane. irost.ir

| Research Direction | Approach | Example Organism/System | Objective | References |

|---|---|---|---|---|

| Discovery of New Strains | Screening of environmental isolates. | Microbacterium sp. ZD-M2 | Identify novel biocatalysts with high activity for alkylated DBTs. | nih.gov |

| Metabolic Engineering | Create synthetic mineralization pathways. | Pseudomonas azelaica expressing dsz genes | Eliminate 2-HBP product inhibition. | frontiersin.orgnih.gov |

| Protein Engineering | Directed evolution of Dsz enzymes. | Engineered Rhodococcus strains | Increase catalytic efficiency and stability of the 4S pathway. | wikipedia.org |

| Cofactor Engineering | Co-expression of flavin reductase (flv) gene. | Recombinant E. coli with dsz and flv genes | Enhance the activity of Dsz monooxygenases. | nih.gov |

Integration of Advanced In-Situ Characterization Techniques with Reaction Studies

A deeper understanding of how catalysts and biocatalysts function under real-world conditions is paramount for designing more effective systems. Future research will increasingly rely on advanced analytical techniques that can monitor reactions in-situ or operando (i.e., while the catalyst is working). These methods provide dynamic information about the catalyst's structure, active sites, and the reaction intermediates, moving beyond the static picture provided by traditional pre- and post-reaction characterization.